molecular formula C12H10FNO5 B8168696 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate

Cat. No.: B8168696
M. Wt: 267.21 g/mol
InChI Key: VOLVGGRPGYPQSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The presence of the 4-fluoro-2-methoxybenzoate moiety enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methoxybenzoate is unique due to the presence of both the fluorine and methoxy groups on the benzoate moiety.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-fluoro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO5/c1-18-9-6-7(13)2-3-8(9)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLVGGRPGYPQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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